molecular formula C12H17NO5 B5428671 N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide

Cat. No. B5428671
M. Wt: 255.27 g/mol
InChI Key: VRSKJXCEFVVUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide, also known as BHAP, is a chemical compound that has gained popularity in scientific research due to its unique properties. BHAP is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetaminophen, which is commonly used as a pain reliever. BHAP has been found to have various biochemical and physiological effects, making it a promising compound for research in different fields.

Mechanism of Action

The mechanism of action of N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to reduce the production of reactive oxygen species, which are known to play a role in oxidative stress. Furthermore, this compound has been found to reduce the activity of matrix metalloproteinases, which are involved in tissue remodeling.

Advantages and Limitations for Lab Experiments

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in water and organic solvents, making it easy to work with. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide. One potential direction is to investigate its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Another potential direction is to investigate its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties. Furthermore, future research could focus on elucidating the mechanism of action of this compound, which may lead to the development of more effective drugs.

Synthesis Methods

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide can be synthesized by reacting 3,4-dihydroxybenzoic acid with ethylene oxide and acetic anhydride, followed by reaction with ammonia. The resulting product is this compound, which can be purified by recrystallization.

Scientific Research Applications

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide has been extensively studied for its potential applications in different fields of research. One of its main applications is in the field of medicine, where it has been found to have anti-inflammatory and analgesic properties. This compound has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective properties.

properties

IUPAC Name

N-[3,4-bis(2-hydroxyethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-9(16)13-10-2-3-11(17-6-4-14)12(8-10)18-7-5-15/h2-3,8,14-15H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSKJXCEFVVUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCCO)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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